KDM4C (JMJD2C) Biochemical Inhibition Potency: p-Tolyl vs. Benzyl Side Chain Comparison
1,3-Dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione inhibits KDM4C with an IC₅₀ of 3.4 × 10³ nM (3.4 µM) against the N-terminal GST-fused human JMJD2C catalytic domain (residues 1–420) using H3K9me3 substrate in a mass spectrophotometric assay [1]. In contrast, 6-(benzylamino)-1,3-dimethylpyrimidine-2,4-dione (CAS 5770-49-0), which replaces the p-tolyl group with an unsubstituted benzylamino moiety, has no reported KDM4C inhibitory activity in the same curated database, indicating that the p-methyl substitution on the aniline ring is a critical determinant for KDM4C engagement at the low micromolar level . The p-tolyl group contributes a favorable hydrophobic contact absent in the benzyl analog.
| Evidence Dimension | KDM4C (JMJD2C) enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 3.4 × 10³ nM (3.4 µM) |
| Comparator Or Baseline | 6-(Benzylamino)-1,3-dimethylpyrimidine-2,4-dione (CAS 5770-49-0): no KDM4C inhibition reported in curated database |
| Quantified Difference | Target compound exhibits micromolar KDM4C inhibition; benzyl analog lacks detectable activity in comparable assay context |
| Conditions | N-terminal GST-fused human JMJD2C catalytic domain (aa 1–420), H3K9me3 substrate, mass spectrophotometric detection |
Why This Matters
The presence vs. absence of KDM4C inhibitory activity between the p-tolylaminomethyl and benzylamino analogs demonstrates that even minor structural variations in the N-aryl substituent produce binary differences in target engagement, directly impacting compound selection for epigenetic probe or inhibitor development programs.
- [1] BindingDB BDBM50361475, KDM4C (JMJD2C) inhibition IC₅₀ = 3.40E+3 nM for 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione. Source: Kyoto Prefectural University of Medicine / ChEMBL curation. View Source
